molecular formula C25H28N2O3 B10975790 6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10975790
M. Wt: 404.5 g/mol
InChI Key: UPNCJAGKAHYGAH-UHFFFAOYSA-N
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Description

6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that combines a piperazine ring, a diphenylmethyl group, and a cyclohexene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of diphenylmethyl chloride with piperazine to form 4-(diphenylmethyl)piperazine. This intermediate is then reacted with cyclohex-3-ene-1-carboxylic acid chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid is unique due to its combination of structural features, which confer specific chemical and biological properties. Its piperazine ring and diphenylmethyl group contribute to its stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

6-(4-benzhydrylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C25H28N2O3/c28-24(21-13-7-8-14-22(21)25(29)30)27-17-15-26(16-18-27)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-12,21-23H,13-18H2,(H,29,30)

InChI Key

UPNCJAGKAHYGAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CC=CCC4C(=O)O

Origin of Product

United States

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